molecular formula C21H7I4NO5S B1621528 Erythrosin-5-isothiocyanate CAS No. 90284-47-2

Erythrosin-5-isothiocyanate

Cat. No.: B1621528
CAS No.: 90284-47-2
M. Wt: 893 g/mol
InChI Key: RUJDFARUCNPRBA-UHFFFAOYSA-N
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Description

Erythrosin-5-isothiocyanate is a derivative of erythrosin, a xanthene dye known for its vibrant red color. This compound is particularly notable for its application in biochemical research, where it is used to label specific proteins and enzymes. This compound is characterized by its ability to form covalent bonds with amino acid residues, making it a valuable tool in the study of protein structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythrosin-5-isothiocyanate typically involves the reaction of erythrosin B with thiophosgene. The process begins with the preparation of erythrosin B, which is then reacted with thiophosgene under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Large-scale synthesis may also involve the use of automated reactors and advanced purification techniques to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Erythrosin-5-isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiourea derivatives and other substituted compounds, which are valuable in various biochemical applications .

Scientific Research Applications

Erythrosin-5-isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a labeling reagent to study the structure and function of proteins and enzymes.

    Biology: The compound is employed in fluorescence microscopy and flow cytometry to visualize and quantify biological molecules.

    Medicine: this compound is used in diagnostic assays to detect specific proteins and biomarkers.

    Industry: It finds applications in the development of biosensors and other analytical devices

Mechanism of Action

The mechanism of action of erythrosin-5-isothiocyanate involves the formation of covalent bonds with amino acid residues in proteins. The isothiocyanate group reacts with nucleophilic side chains, such as those of cysteine and lysine, leading to the formation of stable thiourea linkages. This covalent modification can alter the activity and function of the target protein, making it a powerful tool for studying protein interactions and functions .

Comparison with Similar Compounds

Erythrosin-5-isothiocyanate can be compared with other isothiocyanate-containing compounds such as:

Uniqueness: this compound is unique due to its specific application in labeling and studying the low-affinity ATP binding site of Na+/K±ATPase, which is not commonly targeted by other isothiocyanates .

Properties

IUPAC Name

3',6'-dihydroxy-2',4',5',7'-tetraiodo-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H7I4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJDFARUCNPRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H7I4NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376349
Record name Erythrosin-5-isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

893.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90284-47-2
Record name Erythrosin-5-isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythrosin-5-isothiocyanate
Reactant of Route 2
Erythrosin-5-isothiocyanate
Reactant of Route 3
Erythrosin-5-isothiocyanate
Reactant of Route 4
Erythrosin-5-isothiocyanate
Reactant of Route 5
Reactant of Route 5
Erythrosin-5-isothiocyanate
Reactant of Route 6
Erythrosin-5-isothiocyanate

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